
Infigratinib and Derazantinib: A Comparative
Analysis of Two FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Derazantinib Racemate

Cat. No.: B3182171 Get Quote

In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor

(FGFR) aberrations, infigratinib and derazantinib have emerged as notable therapeutic agents.

This guide provides a detailed comparison of their activity, with a focus on their biochemical

and cellular profiles, supported by experimental data. A key distinction lies in their

stereochemistry: derazantinib is a single (6R)-enantiomer, while infigratinib is an achiral

molecule, meaning it does not exist as enantiomers or a racemate.

Executive Summary
Both infigratinib and derazantinib are potent inhibitors of FGFR signaling, a critical pathway in

cell proliferation and survival that is often dysregulated in various cancers. While both drugs

target FGFRs, they exhibit distinct profiles in terms of their specific targets and stereochemical

nature. Derazantinib is developed and administered as a single enantiomer, the (6R) form,

which represents the therapeutically active isomer. In contrast, infigratinib's molecular structure

lacks a chiral center, rendering it achiral. This fundamental difference is crucial for researchers

in drug development, as the use of a single enantiomer can offer a more specific target

interaction and potentially a better therapeutic index compared to a racemic mixture.
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Target Infigratinib[1][2] Derazantinib[3]

FGFR1 0.9 4.5

FGFR2 1.4 1.8

FGFR3 1.0 4.5

FGFR4 60 34

VEGFR2 180 -

Table 2: Cellular Activity
Assay Type Cell Line

Infigratinib (IC50,
nM)[4]

Derazantinib
(EC50, nM)

FGFR1-driven

proliferation
BaF3 10 -

FGFR2-driven

proliferation
BaF3 11 -

FGFR3-driven

proliferation
BaF3 14 -

FGFR

Autophosphorylation
- 4-5 (FGFR1/2/3) -

FGF2-mediated

growth arrest rescue
- - ~100[5]

Note: Direct head-to-head cellular assay data for derazantinib in the same BaF3 models was

not available in the reviewed literature.
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Parameter Infigratinib (Phase 2)[6]
Derazantinib (FIDES-01,
Cohort 1)

Objective Response Rate

(ORR)
23.1% 21.4%[7]

Disease Control Rate (DCR) 84.3%[6] 75.7%[7]

Median Progression-Free

Survival (PFS)
7.3 months[6] 8.0 months[7]

Median Overall Survival (OS) 12.2 months[6] 17.2 months[7]

Experimental Protocols
Infigratinib Biochemical Kinase Assay (Radiometric)[1]
[8]

Enzyme: Purified GST-fusion FGFR3-K650E kinase domain.

Substrate Mixture: Peptidic substrate (poly(EY) 4:1), ATP, and [γ33P]ATP.

Procedure:

10 µL of a 3-fold concentrated infigratinib solution (or control) is mixed with 10 µL of the

substrate mixture.

The reaction is initiated by adding 10 µL of a 3-fold concentrated enzyme solution.

Final assay concentrations: 10 ng GST-FGFR3-K650E, 20 mM Tris-HCl (pH 7.5), 3 mM

MnCl2, 3 mM MgCl2, 1 mM DTT, 250 µg/mL PEG 20000, 2 µg/mL poly(EY) 4:1, 1%

DMSO, and 0.5 µM ATP (γ-[33P]-ATP 0.1 μCi).

The reaction mixture is incubated for 10 minutes at room temperature.

The reaction is stopped by adding 20 µL of 125 mM EDTA.

30 µL of the stopped reaction mixture is transferred onto Immobilon-PVDF membranes.
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The membranes are washed, dried, and scintillation fluid is added.

Incorporation of 33P is quantified using a microplate scintillation counter.

IC50 values are calculated by linear regression analysis of the percentage inhibition.

Derazantinib Biochemical Kinase Assay (AlphaScreen™)
[3]

Enzymes: Recombinant FGFR1 or FGFR2 proteins.

Substrate: Biotinylated PYK2 peptide substrate and ATP.

Procedure:

Derazantinib is serially diluted in DMSO and then further diluted in deionized water (final

DMSO concentration of 1%).

2.5 µL of the diluted derazantinib or vehicle is added to the wells of a reaction plate.

17.5 µL of FGFR1 (0.50 nM final) or FGFR2 (0.25 nM final) in assay buffer (50 mM Tris,

pH 8.0, 0.02 mg/mL BSA, 10 mM MgCl2, 1 mM EGTA, 10% glycerol, 0.1 mM Na3PO4, 1

mM DTT) is added to each well.

After a 30-minute pre-incubation, 5 µL of ATP and substrate are added to a final

concentration of 80 nM biotinylated-PYK2.

The plate is incubated for 60 minutes at room temperature.

The reaction is stopped by adding 10 µL of a stop/detection mixture containing 10 mM

EDTA and 500 ng/well of both AlphaScreen™ Streptavidin Donor and P-TYR-100 Acceptor

beads.

The plate is incubated for 60 minutes at room temperature in the dark.

The signal is read on a Perkin Elmer Envision Multilabel plate reader.

Cellular Proliferation Assay (Infigratinib)[1][8]
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Cell Lines: Murine BaF3 cell lines engineered to be dependent on the expression of

activated tyrosine kinases (e.g., FGFR1, FGFR2, FGFR3) for proliferation and survival.

Procedure:

Exponentially growing BaF3 cells are seeded into 384-well plates at 4250 cells/well in 50

µL of fresh medium.

Infigratinib is serially diluted in DMSO.

50 nL of the diluted infigratinib is transferred to the cell plates.

The plates are incubated at 37°C in a 5% CO2 incubator for 48 hours.

25 µL of Bright-Glo™ reagent is added to each well.

Luminescence is quantified using an Analyst-GT luminometer to determine cell viability.
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Caption: Simplified FGFR signaling pathway and points of inhibition by Infigratinib and

Derazantinib.
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Caption: General experimental workflow for biochemical and cellular assays of FGFR inhibitors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical
Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3182171?utm_src=pdf-body-img
https://www.benchchem.com/product/b3182171?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/bgj398-nvp-bgj398.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8550543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8550543/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. selleckchem.com [selleckchem.com]

4. Portico [access.portico.org]

5. medchemexpress.com [medchemexpress.com]

6. cancernetwork.com [cancernetwork.com]

7. qedtx.com [qedtx.com]

To cite this document: BenchChem. [Infigratinib and Derazantinib: A Comparative Analysis of
Two FGFR Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3182171#infigratinib-compared-to-derazantinib-
racemate-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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